molecular formula C7H6N2O2 B047026 7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 115012-09-4

7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B047026
M. Wt: 150.13 g/mol
InChI Key: BFURQWSCFPJMCA-UHFFFAOYSA-N
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Description

“7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound . It is also an impurity of Zopiclone .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one analogues has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water .


Molecular Structure Analysis

The molecular structure of “7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is complex and requires advanced chemical knowledge for a detailed understanding .


Chemical Reactions Analysis

The reaction of the corresponding 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions has been demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” are not fully detailed in the search results .

Safety And Hazards

The safety and hazards associated with “7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” are not fully detailed in the search results .

Future Directions

The future directions of research and development involving “7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” are not explicitly mentioned in the search results .

properties

IUPAC Name

7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3,7,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFURQWSCFPJMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(NC2=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 3
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 4
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 5
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 6
Reactant of Route 6
7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Citations

For This Compound
5
Citations
TTT Trang, AA Peshkov, J Jacobs, L Van Meervelt… - Tetrahedron …, 2015 - Elsevier
A two-step one-pot sequence, involving Ugi reaction followed by base-promoted carbocyclization accompanied by cleavage of the isocyanide-originated amide moiety, has been …
Number of citations: 21 www.sciencedirect.com
J Bariwal, R Kaur, LG Voskressensky… - Frontiers in …, 2018 - frontiersin.org
Multicomponent reactions (MCRs) have proved as a valuable tool for organic and medicinal chemist because of their ability to introduce a large degree of chemical diversity in the …
Number of citations: 61 www.frontiersin.org
A Peshkov - 2015 - lirias.kuleuven.be
The research described in this thesis centers on the application of 3-substituted propiolic acids in a four-component Ugi reaction. The triple bond of propiolic acid in combination with …
Number of citations: 2 lirias.kuleuven.be
G Ding, C Li, Y Shen, B Lu, Z Zhang… - Advanced Synthesis & …, 2016 - Wiley Online Library
Potassium hydroxide‐catalyzed hydrosilylation exhibits excellent activity and chemoselectivity for the reduction of cyclic imides under mild reaction conditions. The chemoselectivity of …
Number of citations: 35 onlinelibrary.wiley.com
U Galli, O Mesenzani, C Coppo, G Sorba… - European journal of …, 2012 - Elsevier
As part of an effort to identify novel selective modulators of sirtuins, we synthesized and tested several isosteres and constrained analogues of nicotinamide. Biological data suggest that …
Number of citations: 52 www.sciencedirect.com

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